2,4-Dibromophenoxyacetic acid

説明

Contextualization within Halogenated Phenoxyacetic Acid Chemistry

Halogenated phenoxyacetic acids are a class of organic compounds characterized by a phenoxyacetic acid core structure with one or more halogen atoms attached to the phenyl ring. The type, number, and position of these halogen atoms significantly influence the compound's chemical and physical properties. This class of compounds is notable for its members that exhibit biological activity, including some well-known herbicides. mdpi.com The study of halogenated phenoxyacetic acids aims to understand how the addition of halogens like bromine and chlorine alters the electronic and steric properties of the molecule, which in turn affects its reactivity and interactions with other molecules. mdpi.comresearchgate.net

2,4-Dibromophenoxyacetic acid, with its two bromine atoms at the 2 and 4 positions of the phenyl ring, is a specific example within this broader class. researchgate.net Its structure is analogous to more widely known compounds like 2,4-dichlorophenoxyacetic acid (2,4-D), a common herbicide. helixchrom.comresearchgate.net Research into compounds like this compound helps to elucidate the structure-activity relationships within this chemical family, providing insights into how specific halogen substitutions impact molecular behavior. mdpi.com

Overview of Research Trajectories for this compound

Research involving this compound has primarily focused on its synthesis, chemical characterization, and its potential as a building block in the creation of more complex molecules. Scientists have explored its use in organic synthesis and have investigated its potential biological activities. For instance, related halogenated phenoxyacetic acid derivatives have been studied for their antimicrobial and antimycobacterial properties. researchgate.net

A significant area of research involves using this compound and its derivatives as intermediates in the synthesis of novel compounds. rsc.org The presence of the dibrominated phenyl ring and the carboxylic acid group provides reactive sites for various chemical modifications. Furthermore, the 2,4-dibromophenoxy group has been incorporated into other molecular scaffolds to create new chemical entities for investigation in fields like medicinal chemistry and materials science. researchgate.net For example, the 2,4-dibromophenoxy moiety has been used in the synthesis of extractants for analytical chemistry applications. researchgate.net

Chemical and Physical Properties of this compound

The distinct chemical and physical characteristics of this compound are fundamental to its behavior and potential applications. These properties are a direct consequence of its molecular structure, which features a phenoxyacetic acid backbone substituted with two bromine atoms.

Molecular Structure and Conformation

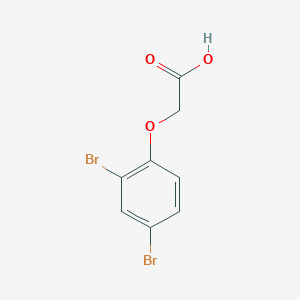

The molecular formula for this compound is C8H6Br2O3. thermofisher.com The molecule consists of a benzene (B151609) ring bonded to an oxygen atom, which is in turn connected to an acetic acid group. Two bromine atoms are substituted onto the benzene ring at positions 2 and 4.

The spatial arrangement of the atoms in this compound is crucial to its properties. Like other phenoxyacetic acids, the molecule can adopt different conformations due to rotation around the ether linkage and the bond connecting the ether oxygen to the acetic acid group. In the solid state, related phenoxyacetic acids like 2,4-D have been shown to form dimers through hydrogen bonding between the carboxylic acid groups of two molecules. mdpi.comrsc.org This dimerization can influence properties such as solubility. mdpi.com

Physicochemical Data

The physicochemical properties of this compound are summarized in the table below. These values are essential for predicting its behavior in various chemical and biological systems.

| Property | Value |

| Molecular Formula | C8H6Br2O3 |

| Molecular Weight | 310.0 g/mol |

| CAS Number | 10129-78-9 |

Data sourced from available chemical databases. thermofisher.com

Synthesis of this compound

The synthesis of this compound typically involves a multi-step process starting from more readily available chemical precursors.

Common Synthetic Routes

A prevalent method for synthesizing this compound involves the reaction of 2,4-dibromophenol (B41371) with a haloacetic acid, such as chloroacetic acid or bromoacetic acid, in the presence of a base. The base, often sodium hydroxide, deprotonates the phenolic hydroxyl group of 2,4-dibromophenol, forming a phenoxide ion. This nucleophilic phenoxide then displaces the halide from the haloacetic acid in a Williamson ether synthesis reaction to form the desired this compound.

Another approach involves the direct bromination of phenoxyacetic acid. However, controlling the position and number of bromine substitutions on the aromatic ring can be challenging, often leading to a mixture of products. Therefore, the Williamson ether synthesis route starting from the pre-brominated phenol (B47542) is generally preferred for achieving a higher yield of the specific 2,4-disubstituted product.

Precursors and Reagents

The key starting materials for the most common synthetic route are:

2,4-Dibromophenol: This is the source of the dibrominated phenyl ring.

A haloacetic acid (e.g., chloroacetic acid or bromoacetic acid): This provides the acetic acid moiety.

A base (e.g., sodium hydroxide): This facilitates the formation of the phenoxide intermediate.

The reaction is typically carried out in a suitable solvent, and the final product is often purified by recrystallization.

Research Applications of this compound

The unique structure of this compound makes it a valuable compound in various areas of chemical research.

Role as a Synthetic Intermediate

This compound serves as a versatile intermediate in organic synthesis. The carboxylic acid group can be converted into other functional groups, such as esters, amides, or acid chlorides, allowing for the attachment of this molecule to other chemical scaffolds. For example, the related compound 2-(2,4-Dibromophenoxy)propanoyl chloride is used in proteomics research. smolecule.com The bromine atoms on the phenyl ring can also participate in various coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecular architectures.

Investigations into its Biological Activity

While not as extensively studied as some of its chlorinated analogs, research has explored the potential biological activities of compounds containing the 2,4-dibromophenoxy moiety. For instance, derivatives of halogenated phenoxyacetic acids have been synthesized and evaluated for their antimycobacterial activity. researchgate.net The presence of the bromine atoms can enhance the lipophilicity of the molecule, which may influence its ability to cross biological membranes. Further research is needed to fully elucidate the specific biological effects of this compound itself.

Analytical Characterization of this compound

A variety of analytical techniques are employed to confirm the identity and purity of this compound.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are crucial for confirming the structure. ¹H NMR provides information about the protons on the aromatic ring and the acetic acid side chain, while ¹³C NMR helps to identify all the carbon atoms in the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present, such as the carboxylic acid O-H and C=O stretches, and the C-O ether linkage.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structural confirmation.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a common method for assessing the purity of this compound. helixchrom.commdpi.com By using a suitable stationary phase and mobile phase, HPLC can separate the target compound from any starting materials or byproducts. It is also a key technique for the quantitative analysis of phenoxyacetic acid derivatives in various matrices.

Structure

3D Structure

特性

IUPAC Name |

2-(2,4-dibromophenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O3/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIIAWXHMVYLFGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Br)OCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40143824 | |

| Record name | (2,4-Dibromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10129-78-9 | |

| Record name | 2,4-Dibromophenoxyacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10129-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromophenoxyacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010129789 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dibromophenoxy)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40143824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dibromophenoxy)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.318 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIBROMOPHENOXYACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62HDL64A9G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2,4 Dibromophenoxyacetic Acid

Established Routes for the Chemical Synthesis of 2,4-Dibromophenoxyacetic Acid

The synthesis of this compound is primarily achieved through a multi-step process that relies on foundational organic reactions. The principal pathway involves the preparation of a key intermediate followed by an etherification reaction to introduce the acetic acid moiety.

Precursor Compounds and Reaction Pathways

The reaction pathway can be summarized as follows:

Bromination of Phenol (B47542): Phenol is treated with a brominating agent to introduce two bromine atoms onto the aromatic ring at positions 2 and 4.

Etherification (Williamson Ether Synthesis): The resulting 2,4-dibromophenol (B41371), which possesses an acidic phenolic proton, is deprotonated by a base to form the corresponding phenoxide ion. This nucleophilic phenoxide then attacks an electrophilic haloacetic acid derivative (like chloroacetic acid), displacing the halide and forming the ether bond of this compound.

Table 1: Precursor Compounds for this compound Synthesis

| Precursor Compound | Chemical Formula | Role in Synthesis |

|---|---|---|

| Phenol | C₆H₅OH | Starting material for the synthesis of the dibrominated intermediate. |

| 2,4-Dibromophenol | C₆H₄Br₂O | Key intermediate containing the dibrominated phenyl ring. |

| Chloroacetic Acid | C₂H₃ClO₂ | Provides the acetic acid moiety for the etherification step. |

Specific Bromination and Etherification Techniques

The efficiency and selectivity of the synthesis are highly dependent on the specific techniques and reaction conditions employed.

Bromination Techniques: The preparation of the 2,4-dibromophenol intermediate can be accomplished using several methods. A common approach is the electrophilic aromatic substitution of phenol. evitachem.com

Reagents: Molecular bromine (Br₂) is a frequently used brominating agent. evitachem.com To enhance the electrophilicity of the bromine, a Lewis acid catalyst such as iron (Fe) or aluminum bromide (AlBr₃) can be employed. evitachem.com Alternatively, N-bromosuccinimide (NBS) serves as another effective brominating agent, often used in solvents like chloroform (B151607) or ethanol.

Conditions: The reaction is typically performed under controlled temperatures to manage the exothermic nature of the reaction and to achieve selective bromination at the desired ortho and para positions of the phenolic ring. evitachem.com

Etherification Techniques: The formation of the ether linkage is a classic example of the Williamson ether synthesis.

Reaction: The synthesis involves the reaction of 2,4-dibromophenol with chloroacetic acid in the presence of a base, such as sodium hydroxide. The base facilitates the deprotonation of the phenolic hydroxyl group, creating a more potent nucleophile.

Conditions: The reaction is typically carried out in an aqueous medium or a suitable polar solvent, and heating is often required to drive the reaction to completion. The control of pH is crucial to ensure the phenol is in its phenoxide form while the chloroacetic acid remains reactive.

Derivatization and Complexation Chemistry of this compound

The presence of the carboxylic acid group and the halogenated aromatic ring makes this compound a valuable starting material for further chemical modifications, including the synthesis of hydrazide derivatives and the formation of coordination complexes with various metal ions.

Synthesis of this compound Hydrazide Derivatives

Hydrazide-hydrazone derivatives are a significant class of compounds in medicinal chemistry, known for a wide range of biological activities. nih.gov The synthesis of the hydrazide derivative of this compound follows a well-established two-step procedure.

Esterification: The carboxylic acid functional group of this compound is first converted into an ester, typically an ethyl or methyl ester. This is commonly achieved by reacting the acid with the corresponding alcohol (e.g., ethanol) under acidic catalysis (e.g., sulfuric acid).

Hydrazinolysis: The resulting ester, such as ethyl 2,4-dibromophenoxyacetate, is then subjected to a nucleophilic displacement reaction with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). researchgate.net The hydrazine displaces the alkoxy group of the ester to form the stable this compound hydrazide. This reaction is generally performed by heating the reactants in a solvent like ethanol. nih.govresearchgate.net

Advanced Structural Elucidation and Computational Investigations of 2,4 Dibromophenoxyacetic Acid and Its Derivatives

Spectroscopic and Diffraction Techniques for Structural Characterization

A combination of spectroscopic and diffraction methods is employed to unambiguously determine the structure of 2,4-dibromophenoxyacetic acid, from the connectivity of its atoms to their arrangement in a crystal lattice.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. By analyzing the chemical shifts and coupling patterns in ¹H and ¹³C NMR spectra, the precise position of each atom can be confirmed.

In the ¹H NMR spectrum, distinct signals are expected for the aromatic protons and the protons of the acetic acid moiety. The aromatic region would typically show a complex splitting pattern due to the coupling between the remaining protons on the phenyl ring. The proton on the third position of the ring is expected to appear as a doublet, coupled to the proton on the fifth position. The proton on the fifth position would likely be a doublet of doublets, and the proton on the sixth position a doublet. The methylene (B1212753) protons of the acetic acid group would appear as a singlet, and the acidic proton of the carboxylic acid would be a broad singlet, the chemical shift of which is dependent on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton. libretexts.org Distinct resonances are expected for the two carbons bearing bromine atoms, the four other aromatic carbons, the carbonyl carbon, and the methylene carbon. The chemical shifts of the carbons are influenced by the electronegativity of the bromine substituents and the oxygen of the phenoxy group. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values based on known substituent effects and data for similar compounds. Actual experimental values may vary.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H3 | 7.8 - 8.0 | - |

| H5 | 7.4 - 7.6 | - |

| H6 | 7.0 - 7.2 | - |

| -CH₂- | 4.7 - 4.9 | 65 - 70 |

| -COOH | 10.0 - 13.0 (broad) | - |

| C1 | - | 150 - 155 |

| C2 | - | 115 - 120 |

| C3 | - | 135 - 140 |

| C4 | - | 118 - 123 |

| C5 | - | 130 - 135 |

| C6 | - | 115 - 120 |

| C=O | - | 170 - 175 |

High-Resolution Mass Spectrometry (HRMS) is utilized to confirm the elemental composition of this compound by providing a highly accurate mass measurement of the molecular ion. This technique can distinguish between compounds with the same nominal mass but different elemental formulas. unit.no The presence of two bromine atoms in the molecule results in a characteristic isotopic pattern in the mass spectrum, with the M, M+2, and M+4 peaks appearing in a predictable ratio due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes. This isotopic signature serves as a definitive confirmation of the presence and number of bromine atoms.

Table 2: Expected Isotopic Distribution for the Molecular Ion of this compound (C₈H₆Br₂O₃)

| Ion | Calculated m/z | Relative Abundance (%) |

| [M]⁺ | 323.8685 | 50.5 |

| [M+2]⁺ | 325.8665 | 100.0 |

| [M+4]⁺ | 327.8644 | 49.5 |

In such structures, the molecule is expected to exhibit a specific conformation of the phenoxyacetic acid side chain relative to the aromatic ring. The crystal packing is likely to be dominated by hydrogen bonding between the carboxylic acid groups of adjacent molecules, forming dimers. These dimers can then be further organized into a larger supramolecular assembly through other intermolecular forces.

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Quantum Chemical Calculations and Intermolecular Interactions

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to complement experimental data and provide a deeper understanding of the electronic structure and intermolecular interactions of this compound.

The bromine atoms in this compound can participate in halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. researchgate.net Computational studies on related structures have shown that these halogen bonds can play a significant role in the crystal packing. The electron density around the bromine atoms is not uniform, leading to a region of positive electrostatic potential (a σ-hole) along the C-Br bond axis, which can interact with a nucleophilic region of an adjacent molecule, such as an oxygen atom or another bromine atom. These interactions, though weaker than hydrogen bonds, are directional and contribute to the stability of the crystal lattice.

Hirshfeld Surface Analysis for Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By partitioning the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates the contribution from the procrystal (the hypothetical crystal built from spherical atoms), this method provides a unique picture of how molecules interact with their neighbors. scirp.orgnih.gov The analysis generates a three-dimensional Hirshfeld surface (HS) mapped with properties like dnorm, which highlights regions of close intermolecular contact. nih.gov These surfaces are typically color-coded, with red spots indicating contacts shorter than the van der Waals radii (strong interactions like hydrogen bonds), white areas representing contacts around the van der Waals separation, and blue regions showing longer contacts (weak interactions). researchgate.net

Further insight is gained from two-dimensional "fingerprint plots," which summarize the distribution of intermolecular contacts over the entire surface. researchgate.net Each point on the plot corresponds to a specific pair of distances (de and di) from the surface to the nearest nucleus external and internal to the surface, respectively, providing a quantitative summary of the types and nature of interactions present in the crystal packing. researchgate.net

For phenoxyacetic acid derivatives, Hirshfeld surface analysis reveals the significant role of various intermolecular forces in establishing the supramolecular architecture. In the crystal structure of a dinuclear Cu(II) complex involving this compound, halogen bonding plays a notable role in the crystal packing. researchgate.net Analysis of closely related halogenated structures, such as tetra(2,4-dichlorophenoxyacetate)cadmium(II) ethylendiammine, shows that H···Cl/Cl···H contacts account for a substantial portion (42.1%) of the intermolecular interactions, followed by H···O/O···H contacts (20.3%). researchgate.net

Based on these analogous structures, a Hirshfeld surface analysis of this compound is expected to show a prevalence of contacts involving the bromine and oxygen atoms. The primary interactions would include O–H···O hydrogen bonds forming carboxylic acid dimers, a common feature in phenoxyacetic acids. mdpi.com Additionally, significant contributions are anticipated from H···Br/Br···H, H···H, C···H, and O···H contacts, which collectively dictate the crystal packing. The enrichment ratio, a value derived from Hirshfeld analysis that indicates the propensity of certain atomic pairs to form contacts, would likely be greater than unity for polar interactions like O···H and H···Br, highlighting their importance. nih.gov

Table 1: Expected Intermolecular Contact Contributions for this compound from Hirshfeld Surface Analysis (Data is representative and extrapolated from analyses of structurally similar compounds like 2,4-dichlorophenoxyacetate)

| Contact Type | Percentage Contribution to Hirshfeld Surface (%) |

| H···Br/Br···H | ~35 - 45% |

| H···H | ~20 - 30% |

| O···H/H···O | ~15 - 25% |

| C···H/H···C | ~5 - 10% |

| C···C | < 5% |

| Br···Br | < 3% |

Density Functional Theory (DFT) Studies of Electronic and Structural Properties

Density Functional Theory (DFT) is a fundamental computational quantum mechanical method used to investigate the electronic structure and properties of many-body systems like atoms and molecules. wikipedia.org DFT calculations allow for the determination of optimized molecular geometry, vibrational frequencies, and various electronic parameters by solving the Kohn-Sham equations for a given system. scispace.com This approach has become a vital tool in computational chemistry for predicting molecular properties and reactivity. nih.gov

For phenoxyacetic acid and its derivatives, DFT studies, commonly employing the B3LYP functional with basis sets like 6-311++G(d,p), provide detailed insights into their structural and electronic characteristics. mdpi.comresearchgate.net Geometric optimization calculations predict key bond lengths and angles. For instance, in related chloro-substituted phenoxyacetic acids, the C=O bond length of the carboxylic acid group is calculated to be around 1.344 Å, while the C-O ether linkage bond lengths are approximately 1.408 Å and 1.375 Å. The presence of electronegative halogen substituents on the aromatic ring influences these geometric parameters as well as the vibrational frequencies, such as the characteristic νC=O stretching band. mdpi.com

Electronic properties derived from DFT calculations are crucial for understanding the reactivity of this compound. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com In phenoxyacetic acids, the HOMO is typically localized on the phenyl ring's carbon atoms, while the LUMO is centered on the atoms of the carboxyl group. spiedigitallibrary.org This distribution indicates that the aromatic ring acts as the primary electron donor, while the carboxylic acid moiety functions as the electron acceptor. The calculated HOMO-LUMO gap for various halogenated phenoxyacetic acids generally falls within the range of 6.7 to 7.0 eV. spiedigitallibrary.org

Table 2: Calculated Geometric Parameters for a Representative Phenoxyacetic Acid Structure using DFT (B3LYP Method) (Data is representative and based on published values for structurally similar compounds like 4-Chloro-2-methylphenoxy acetic acid).

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 (ring) | 1.384 | C6-C1-C2 | 120.5 |

| C2-C3 (ring) | 1.391 | C1-C2-C3 | 119.8 |

| C3-C4 (ring) | 1.389 | C2-C3-C4 | 120.1 |

| C4-C5 (ring) | 1.390 | C3-C4-C5 | 119.9 |

| C=O (carboxyl) | 1.344 | O-C-O (carboxyl) | 122.5 |

| C-O (ether) | 1.375 | C1-O-C(ether) | 118.2 |

Table 3: Calculated Electronic Properties for a Representative Phenoxyacetic Acid Structure using DFT (Data is representative and based on published values for structurally similar compounds). mdpi.comspiedigitallibrary.org

| Property | Value |

| HOMO Energy | ~ -7.0 to -7.5 eV |

| LUMO Energy | ~ -0.2 to -0.8 eV |

| HOMO-LUMO Energy Gap (ΔE) | ~ 6.7 to 7.0 eV |

| Dipole Moment | ~ 2.0 to 3.0 Debye |

Applications in Analytical Chemistry and Material Science

Development of Solid-Phase Extractants Incorporating 2,4-Dibromophenoxy Moieties

Solid-phase extraction (SPE) is a widely used technique for sample preparation, concentrating and purifying analytes from a complex matrix. truman.edu The effectiveness of SPE relies heavily on the selective interaction between the solid sorbent and the target analytes. Researchers have been exploring the use of 2,4-dibromophenoxy groups in the creation of novel solid-phase extractants to enhance the selective capture of halogenated compounds.

Synthesis and Immobilization of the 2,4-Dibromophenoxy Group on Resins

The development of these specialized extractants involves the synthesis and subsequent immobilization of the 2,4-dibromophenoxy (DBP) group onto a solid support, typically a hydrophilic polymer resin. One approach involves synthesizing a stationary phase with a dipole interaction by immobilizing the DBP group onto a hydrophilic base resin. researchgate.net For instance, the 2,4-dibromophenoxy group has been successfully immobilized on the surface of a hydrophilic methacrylate (B99206) resin. researchgate.netresearchgate.net This process creates a novel solid-phase extractant designed to exhibit a dispersion force, which is crucial for improving the extraction efficiency of halogenated solutes. researchgate.netresearchgate.net The synthesis often starts with a base polymer containing reactive groups, such as glycidyl (B131873) groups, to which phenols like 2,4-dibromophenol (B41371) can be anchored. researchgate.net

Evaluation of Extraction Efficiencies for Halogenated Solutes

The performance of these 2,4-dibromophenoxy-functionalized resins is evaluated by their ability to extract halogenated solutes from various solutions. Studies have shown that these materials can selectively retain halophenols in organic solvents like 1-propanol (B7761284) and acetonitrile (B52724). researchgate.net The extraction efficiency is influenced by the interplay of various intermolecular forces. While hydrogen bonding plays a role, the selectivity for halophenols is significantly governed by the dispersion force of the heavy bromine atoms in the DBP group. researchgate.net

The retention of solutes on these resins depends on factors such as the dipole moments of the phenoxy groups and the molar refractions (induced dipole moments) of the solutes. researchgate.netresearchgate.net This indicates that both strong intermolecular interactions and weaker forces like the Debye interaction and dispersion forces contribute to the retention mechanism. researchgate.netresearchgate.net For example, a DBP-resin demonstrated better separation efficiency for p-xylene (B151628) and 1,4-dihalogenated benzenes compared to conventional octadecylsilane (B103800) (ODS) columns, suggesting the significant role of the DBP group in the separation process. researchgate.net

Researchers have used various halogenated compounds as probes to test the extraction capabilities, including benzoic acid, 2,5-dichlorobenzoic acid, and pyridine (B92270) carboxylic acid. researchgate.netresearchgate.net The results confirm that these dispersion-force extractants can selectively entrap halogenated aromatic carboxylic acids from organic solvents. researchgate.netresearchgate.net

Interactive Data Table: Extraction Efficiencies of Phenols

This table showcases the extraction efficiencies of various phenols using different adsorbents in 1-propanol.

| Analyte | Diol Resin (%) | Phe-resin (%) | 4BP-resin (%) | DBP-resin (%) | PBP-resin (%) |

| Phenol (B47542) | 20 | 50 | 45 | 40 | 35 |

| 4-Fluorophenol | 22 | 55 | 50 | 48 | 42 |

| 4-Chlorophenol | 25 | 60 | 58 | 55 | 50 |

| 4-Bromophenol | 28 | 65 | 62 | 60 | 58 |

| 4-Iodophenol | 30 | 70 | 68 | 65 | 62 |

Data adapted from studies on the retention of halogenated solutes. researchgate.net

Methodologies for Detection and Quantification of Brominated Phenoxy Compounds

Accurate detection and quantification of brominated phenoxy compounds, including 2,4-Dibromophenoxyacetic acid, are essential for various applications. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques employed for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

GC-MS is a powerful technique for the analysis of volatile and semi-volatile organic compounds. For phenoxy acid herbicides, a derivatization step is often necessary before GC analysis to convert the non-volatile acids into more volatile esters. deswater.comacs.org A common method involves pentafluorobenzylation, which can be achieved using a triphasal system consisting of an aqueous sample, an extraction solvent with the derivatizing agent, and a phase-transfer catalyst. nih.gov

For the analysis of brominated compounds like polybrominated diphenyl ethers (PBDEs), high-resolution GC/MS (HRGC/HRMS) is often used to achieve high selectivity and low limits of detection. thermofisher.com The mass spectrometer is typically operated in multiple ion detection (MID) mode to ensure accurate quantification. thermofisher.com The fragmentation patterns in MS are crucial for identification; for instance, a characteristic loss of two bromine atoms ([M-2Br]+) is often observed for more highly brominated compounds. thermofisher.com While GC-MS is highly effective, GC-MS/MS offers even greater selectivity and lower quantification limits, which is beneficial for developing multi-residue methods. frontiersin.org

Interactive Data Table: GC-MS Detection Limits for Phenoxy Acid Herbicides

This table presents the detection limits for phenoxy acid herbicides using GC-ECD and full-scan GC-MS after triphasal pentafluorobenzylation.

| Detection Method | Detection Limit (µg/mL) |

| GC-ECD | 0.05-0.10 |

| Full-scan GC-MS | 0.13-0.25 |

Data sourced from studies on GC and GC-MS determination of phenoxy acid herbicides. nih.gov

High-Performance Liquid Chromatography (HPLC) Techniques

HPLC is a versatile and widely used technique for separating and determining non-volatile compounds like phenoxyacetic acids without the need for derivatization. deswater.com Various HPLC methods have been developed for the analysis of related compounds like 2,4-dichlorophenoxyacetic acid (2,4-D). deswater.comnih.govplos.org

A typical HPLC setup for the analysis of phenoxyacetic acids includes a C18 column and a UV detector. deswater.com The mobile phase often consists of a mixture of acetonitrile, deionized water, and an acid like acetic or formic acid to control the pH. deswater.comnih.gov Gradient elution is sometimes employed to improve separation. nih.govplos.org For instance, a method for 2,4-D analysis used a mobile phase of acetonitrile and ammonium (B1175870) acetate (B1210297) with formic acid, with UV detection at 230 nm. nih.govplos.org Another method for chlorophenoxy herbicides utilized a phenyl column with a mobile phase of aqueous potassium dihydrogen orthophosphate and acetonitrile. nih.gov

Sample preparation is a critical step before HPLC analysis, especially for complex matrices. deswater.com Techniques like salting-out assisted liquid-liquid extraction (SALLE) and solid-phase extraction (SPE) are used to pre-concentrate the analyte and remove interfering substances. deswater.comnih.gov

Interactive Data Table: HPLC Conditions for Phenoxyacetic Acid Analysis

This table summarizes typical HPLC parameters used for the analysis of phenoxyacetic acid compounds.

| Parameter | Condition 1 | Condition 2 |

| Column | XDB-C18 | 100-5-C18 (250 mm x 4.6 mm) |

| Mobile Phase | Acetonitrile and 0.02 M ammonium acetate (containing 0.1% formic acid) | Acetonitrile, deionized water, and acetic acid (80:19.5:0.5 v/v) |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detection Wavelength | 230 nm | 283 nm |

| Column Temperature | Not specified | 40°C |

Data compiled from various HPLC methods for phenoxyacetic acid determination. deswater.comnih.govplos.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,4-Dibromophenoxyacetic acid in laboratory settings?

- Methodology : The synthesis typically involves bromination of phenoxyacetic acid derivatives. A common approach includes nucleophilic substitution using bromine sources (e.g., Br₂ or HBr) under controlled acidic conditions. For example, bromination of 2,4-dichlorophenoxyacetic acid analogs can be adapted by substituting chlorine with bromine .

- Key Considerations : Optimize reaction time and temperature to minimize side products. Purification via recrystallization or column chromatography is recommended to achieve high purity (>95%).

Q. How can researchers ensure analyte stability during storage and analysis of this compound in environmental samples?

- Methodology : Stabilize samples by acidifying to pH <3 and storing at -20°C to prevent degradation. Use amber vials to avoid photolysis. Validate stability through repeated measurements over time .

- Analytical Validation : Include quality control spikes in matrices (e.g., soil, water) to track recovery rates. Report both creatinine-adjusted and unadjusted concentrations for biomonitoring studies .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Recommended Methods :

- HPLC-MS/MS : Offers high sensitivity (LOD: 0.1 ppb) and specificity for brominated compounds. Use reverse-phase C18 columns with mobile phases of acetonitrile/0.1% formic acid .

- GC-ECD : Suitable for volatile derivatives (e.g., methyl esters) in environmental water samples. Derivatize using BF₃-methanol .

Advanced Research Questions

Q. What advanced oxidation processes (AOPs) effectively degrade this compound, and how do they compare?

- Efficiency Comparison :

- Operational Trade-offs : Ozonation requires high energy input, while solar Photo-Fenton is cost-effective but slower. Monitor bromide release to avoid secondary contamination .

Q. How do researchers address contradictions in toxicity data for halogenated phenoxyacetic acids like this compound?

- Data Harmonization : Use standardized exposure metrics (e.g., urinary biomarkers adjusted for creatinine) to enable cross-study comparisons. Re-evaluate historical data using modern analytical thresholds .

- Mechanistic Studies : Conduct in vitro assays (e.g., mitochondrial toxicity in hepatocytes) to clarify discrepancies between acute vs. chronic exposure outcomes. Compare results with structurally similar compounds (e.g., 2,4-D) to isolate bromine-specific effects .

Q. What experimental designs optimize studies on the environmental fate of this compound in aquatic systems?

- Microcosm Setup : Simulate real-world conditions by varying pH (5–9), dissolved organic matter (DOM), and microbial activity. Track half-life (t₁/₂) using LC-MS/MS .

- Advanced Modeling : Apply fugacity models to predict partitioning between water, sediment, and biota. Validate with field data from contaminated sites .

- Contradiction Mitigation : Account for temporal variability in application practices and environmental half-lives (e.g., photolysis rates in sunlight vs. dark conditions) .

Methodological Notes

- Data Quality : Only 40% of biomonitoring studies report both adjusted and unadjusted urinary concentrations, leading to exposure misclassification. Implement BEES-C criteria for robust data reporting .

- Toxicokinetics : Bromine’s higher molecular weight may alter absorption/distribution compared to chlorine analogs. Use radiolabeled isotopes (e.g., ¹⁴C) for precise tracking .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。